Product packaging for 3-Methyl-4-phenylazetidin-2-one(Cat. No.:CAS No. 158703-40-3)

3-Methyl-4-phenylazetidin-2-one

Cat. No.: B2959928
CAS No.: 158703-40-3
M. Wt: 161.204
InChI Key: NTBKASWPIFDNRJ-UHFFFAOYSA-N
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Description

Historical Context of β-Lactam Chemistry and Azetidin-2-ones

The story of β-lactam chemistry is inextricably linked to the discovery of penicillin in 1928 by Alexander Fleming and the subsequent elucidation of its structure. This discovery heralded a new era in medicine and simultaneously ignited intense research into the synthesis and chemical behavior of the strained azetidin-2-one (B1220530) ring. The initial focus was on understanding the mechanism of action of penicillin and developing synthetic analogues to combat bacterial resistance. This early work laid the foundation for a vast and intricate field of study that continues to evolve.

Azetidin-2-one as a Privileged Scaffold in Modern Organic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The azetidin-2-one ring is a quintessential example of such a scaffold. ias.ac.in Its inherent ring strain makes it susceptible to nucleophilic attack, a property that has been ingeniously exploited in the design of enzyme inhibitors. ias.ac.in Beyond its direct role in medicinal chemistry, the β-lactam ring serves as a versatile synthetic intermediate. The ability to control the stereochemistry at its substituted positions and to selectively cleave the ring allows chemists to access a diverse array of acyclic and heterocyclic compounds with high stereopurity.

Fundamental Structural Considerations and Nomenclature of 3-Methyl-4-phenylazetidin-2-one

The systematic name for the parent four-membered ring containing a nitrogen atom and a carbonyl group at the second position is azetidin-2-one . For the specific compound of interest, the substituents are a methyl group at the 3-position and a phenyl group at the 4-position, leading to the name This compound .

A critical aspect of the structure of 3,4-disubstituted azetidin-2-ones is the existence of cis and trans diastereomers. The relative orientation of the substituents at the C3 and C4 positions significantly influences the molecule's three-dimensional shape and, consequently, its physical and biological properties. The stereochemistry is typically determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy, where the coupling constant (J-value) between the protons at C3 and C4 is diagnostic. Generally, a larger coupling constant (around 5-6 Hz) is indicative of a cis relationship, while a smaller coupling constant (around 2-3 Hz) suggests a trans arrangement. mdpi.comnih.gov

Table 1: Structural Details of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol nih.gov
CAS Number 158703-40-3 fluorochem.co.uk
Canonical SMILES CC1C(=O)NC1C2=CC=CC=C2 fluorochem.co.uk
Stereoisomers cis and trans

Overview of Current Research Trajectories and Academic Interest in this compound Chemistry

Current research in the field of azetidin-2-ones is multifaceted. A significant portion of academic and industrial effort is directed towards the discovery of novel β-lactam antibiotics and β-lactamase inhibitors to address the growing challenge of antibiotic resistance. Furthermore, the application of β-lactams as synthons for non-proteinogenic amino acids, peptides, and other complex natural products remains an active area of investigation.

While specific research solely focused on this compound is not extensively documented, it serves as a fundamental model for understanding the synthesis and reactivity of 3,4-disubstituted β-lactams. Studies on closely related analogues, such as those with additional substituents on the phenyl ring or at the nitrogen atom, provide valuable insights into the stereochemical outcomes of synthetic reactions and the influence of substitution patterns on the molecule's properties. For instance, the synthesis of various trans-3-methyl-1,4-diarylazetidin-2-ones has been reported, highlighting the stereoselective nature of the Staudinger cycloaddition. niscpr.res.in

Synthesis and Characterization

The primary route for the synthesis of this compound and its derivatives is the Staudinger ketene-imine cycloaddition . This [2+2] cycloaddition reaction involves the reaction of a ketene (B1206846) with an imine. wikipedia.org For the synthesis of the target molecule, the reaction would typically involve the reaction of methylketene (B14734522) with an appropriate imine derived from benzaldehyde (B42025).

The stereochemical outcome of the Staudinger reaction is highly dependent on the reaction conditions, including the nature of the reactants, the solvent, and the base used. Both cis and trans isomers of this compound can be formed, and their separation is often achieved through chromatographic techniques.

Table 2: Spectroscopic Data for an Analogous Compound: trans-1-(4-methoxyphenyl)-3-(4-methylphenylthio)-4-phenylazetidin-2-one ias.ac.in

Spectroscopic TechniqueCharacteristic Peaks
IR (cm⁻¹) 1720 (C=O, β-lactam)
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.36-7.21 (m, 5H, Ph), 7.19-7.00 (m, 6H, Ph), 6.66-6.64 (m, 2H, Ph), 4.67 (d, J = 2.3 Hz, 1H, C-3), 4.10 (d, J = 2.3 Hz, 1H, C-4), 3.63 (s, 3H, OCH₃), 2.21 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 162.9, 156.2, 138.4, 136.4, 133.0, 130.7, 130.0, 129.2, 128.8, 128.2, 126.0, 118.6, 114.2, 63.0, 61.9, 55.4, 21.1

The characteristic infrared (IR) absorption for the β-lactam carbonyl group is typically found in the range of 1730-1760 cm⁻¹. The ¹H NMR spectrum provides crucial information about the stereochemistry, as mentioned earlier, with the coupling constant between the C3 and C4 protons being the key diagnostic feature. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon and the carbons of the phenyl and methyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B2959928 3-Methyl-4-phenylazetidin-2-one CAS No. 158703-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-9(11-10(7)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBKASWPIFDNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158703-40-3
Record name 3-methyl-4-phenylazetidin-2-one
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Synthetic Methodologies for 3 Methyl 4 Phenylazetidin 2 One and Substituted Analogs

Staudinger Ketene-Imine Cycloaddition for Azetidin-2-one (B1220530) Ring Formationmdpi.comacs.orgwikipedia.org

The Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine, stands as a cornerstone for the synthesis of β-lactams, including 3-methyl-4-phenylazetidin-2-one. wikipedia.orgorganic-chemistry.orgacs.org Discovered by Hermann Staudinger in 1907, this reaction has become a versatile tool in organic synthesis, particularly for creating the azetidin-2-one core of many antibiotics. wikipedia.orgacs.org

The generally accepted mechanism involves a two-step process. acs.orgrsc.orgnih.gov The initial step is a nucleophilic attack by the imine's nitrogen atom on the ketene's central carbon, forming a zwitterionic intermediate. organic-chemistry.orgnih.govnih.gov This intermediate then undergoes a conrotatory ring closure to yield the final β-lactam product. acs.orgnih.gov The stereochemical outcome of the reaction, yielding either cis or trans isomers, is influenced by several factors, including the geometry of the imine and the electronic properties of the substituents on both the ketene and the imine. wikipedia.orgorganic-chemistry.orgacs.org

For the synthesis of this compound, the reaction involves the cycloaddition of a ketene derived from propionyl chloride and an imine, such as N-benzylideneaniline. The methyl group at the 3-position originates from the propionyl-derived ketene, while the phenyl group at the 4-position comes from the imine.

Due to the high reactivity and tendency of many ketenes to polymerize, they are typically generated in situ for immediate use in the Staudinger reaction. mdpi.comorganic-chemistry.org A common and effective method for generating ketenes is the dehydrochlorination of acyl chlorides using a tertiary amine, such as triethylamine (B128534). mdpi.comresearchgate.net In the case of synthesizing this compound, propionyl chloride is treated with triethylamine to generate methylketene (B14734522), which is then trapped by the imine present in the reaction mixture. niscpr.res.in

Table 1: Common Precursors for In-Situ Ketene Generation

PrecursorReagents/Conditions for Ketene GenerationResulting Ketene
Acyl ChloridesTertiary Amine (e.g., Triethylamine)Substituted Ketene
α-DiazoketonesHeat or Light (Wolff Rearrangement)Substituted Ketene
Carboxylic AcidsDehydrating AgentsSubstituted Ketene

The imine component plays a crucial role in the Staudinger reaction, influencing both the reaction's feasibility and its stereochemical outcome. organic-chemistry.orgnih.gov A wide array of imines can be utilized, allowing for the synthesis of a diverse range of substituted β-lactams. mdpi.comacs.org The electronic nature of the substituents on the imine affects its nucleophilicity and, consequently, the rate of the initial attack on the ketene. organic-chemistry.org

For the synthesis of this compound, an imine with a phenyl group attached to the carbon of the C=N bond is required. The substituent on the nitrogen atom also significantly impacts the reaction. Electron-donating groups on the N-aryl ring of the imine can enhance the yield of the resulting β-lactam. niscpr.res.in Conversely, imines with electron-withdrawing groups, such as N-tosyl or N-triflyl groups, are less nucleophilic but can be activated for the reaction, often leading to different stereochemical outcomes. nih.gov For instance, the use of N-tosyl imines often favors the formation of cis β-lactams, while N-triflyl imines can lead to trans products. nih.gov

The structural diversity extends to imines derived from various aldehydes, including aromatic, α,β-unsaturated, and aliphatic aldehydes, all of which have been successfully employed in Staudinger cycloadditions. acs.org This versatility allows for the synthesis of β-lactams with a wide range of substituents at the C-4 position.

The efficiency and stereoselectivity of the Staudinger reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and base.

Solvent: The choice of solvent can significantly influence the reaction. Dichloromethane (DCM) is a commonly used solvent for Staudinger reactions, often leading to good yields. mdpi.comwikipedia.org Other solvents like toluene (B28343) have also been employed, sometimes favoring the formation of specific stereoisomers. mdpi.com

Temperature: The reaction temperature can affect both the reaction rate and the stereoselectivity. Many Staudinger reactions are performed at low temperatures, such as 0 °C or even lower, to control the reactivity of the intermediates and improve selectivity. mdpi.com However, some reactions are carried out at room temperature or even under reflux conditions. mdpi.comwikipedia.org

Stoichiometry: The molar ratio of the reactants (acyl chloride and imine) and the base (e.g., triethylamine) is a critical factor. An excess of the base is often used to ensure the complete in-situ generation of the ketene. niscpr.res.in Optimization studies have shown that varying the equivalents of triethylamine can impact the reaction time and yield. For example, in the synthesis of (±) trans-3-methyl-1,4-diphenylazetidin-2-one, increasing the concentration of triethylamine was found to be beneficial. niscpr.res.in

Table 2: Example of Reaction Condition Optimization for (±) trans-3-methyl-1,4-diphenylazetidin-2-one niscpr.res.in

EntrySolventBase (Equivalents)Time (h)Temperature (°C)Yield (%)
1DichloromethaneTriethylamine (1.5)122555
2TolueneTriethylamine (1.5)122545
3DichloromethaneTriethylamine (0.5)425Poor
4DichloromethaneTriethylamine (3.0)122560

Intramolecular Cyclization Approaches to Azetidin-2-onesacs.orgnih.gov

Beyond the intermolecular Staudinger cycloaddition, intramolecular cyclization methods provide an alternative and powerful strategy for the synthesis of the azetidin-2-one ring. acs.org These approaches typically involve the formation of a linear precursor containing all the necessary atoms for the β-lactam ring, followed by a ring-closing reaction.

One of the primary intramolecular cyclization methods involves the nucleophilic displacement of a leaving group at the β-position of a linear amide precursor. d-nb.info In this approach, a β-haloamide or a similar substrate is treated with a base. The base deprotonates the amide nitrogen, creating an amide anion that then acts as an internal nucleophile, attacking the carbon bearing the leaving group to form the four-membered ring. d-nb.info

The success of this reaction depends on the competition between the desired intramolecular cyclization and a potential β-elimination reaction. d-nb.info The choice of base and reaction conditions is crucial to favor the formation of the β-lactam. This method has been used to synthesize a variety of substituted azetidin-2-ones. A related approach involves the photoredox-catalyzed intramolecular nucleophilic amidation of alkenes, where the β-lactam nitrogen attacks a radical cation generated on an appended alkene chain. beilstein-journals.org

Transition-metal-catalyzed intramolecular C-H insertion reactions of carbenes represent a modern and efficient method for constructing the β-lactam ring. researchgate.netnih.gov This strategy typically employs α-diazoacetamides as carbene precursors. nih.govrsc.org In the presence of a rhodium(II) catalyst, such as rhodium(II) acetate, the diazo compound decomposes to form a rhodium-carbene intermediate. nih.gov This highly reactive species then undergoes an intramolecular C-H insertion reaction at the carbon atom adjacent to the amide nitrogen, directly forming the β-lactam ring. nih.govrsc.org

The stereoselectivity of this reaction can often be controlled by using chiral rhodium catalysts, leading to the enantioselective synthesis of β-lactams. nih.gov The reaction can be highly chemoselective, favoring the formation of the four-membered β-lactam over other possible products like γ-lactams. rsc.orgnih.gov This method is particularly valuable for synthesizing complex and highly functionalized azetidin-2-ones. researchgate.netnih.gov

Ring-Opening Cyclization Strategies from Heterocyclic Precursors

The synthesis of azetidin-2-ones can be achieved through the strategic ring-opening of other heterocyclic systems, followed by cyclization. This "build and release" approach leverages the inherent strain of a precursor ring to facilitate the formation of the desired β-lactam structure. beilstein-journals.org

One such strategy involves the photochemical Norrish-Yang cyclization of α-aminoacetophenones to form highly strained azetidinol (B8437883) intermediates. beilstein-journals.org These intermediates can then undergo a ring-opening reaction, triggered by the addition of agents like electron-deficient ketones or boronic acids. beilstein-journals.org While this method has been explored for 3-phenylazetidinols, its direct application to synthesize this compound requires the appropriate α-aminoketone precursor. The success of this photochemical cyclization and subsequent ring-opening is highly dependent on the nature of the protecting groups on the nitrogen atom. beilstein-journals.org

Another related approach involves the thermal isomerization of aziridine (B145994) precursors. For instance, base-promoted cyclization of specific dibromo amino esters can yield aziridines, which then isomerize to the more stable azetidine (B1206935) ring upon heating. rsc.org Ring expansion of azetidines, though less common than that of aziridines, also presents a potential pathway. acs.org For example, acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates can form larger 1,3-oxazinan-2-ones, demonstrating the feasibility of manipulating these four-membered rings. acs.org The reverse, a ring contraction, could theoretically be envisioned from a suitable six-membered heterocyclic precursor to form the azetidin-2-one ring, though this is a less conventional route.

Ester Enolate-Imine Condensation Methods for β-Lactam Synthesis

The condensation reaction between an ester enolate and an imine is a cornerstone in the synthesis of β-lactams, often referred to as the Gilman-Speeter reaction. researchgate.net This method is a powerful tool for constructing the azetidin-2-one ring, including substituted versions like this compound. The reaction involves the nucleophilic addition of a pre-formed ester enolate to the electrophilic carbon of an imine, followed by an intramolecular cyclization to form the four-membered ring. acs.org

Key aspects of this methodology include:

Base Selection: The choice of base is critical for generating the ester enolate. Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) are commonly used. acs.org

Stereocontrol: The reaction creates two new stereocenters at the C3 and C4 positions of the β-lactam ring. The relative stereochemistry (cis or trans) of the product is influenced by the reactants and reaction conditions. researchgate.net For many systems, the trans isomer is predominantly formed. acs.orguu.nl

Solid-Phase Synthesis: The ester enolate-imine condensation has been successfully adapted for solid-phase synthesis, allowing for the generation of β-lactam libraries. acs.orgnih.govnih.gov In this approach, the ester component is immobilized on a resin, and the reaction is carried out with a solution of the imine. acs.org

A typical procedure involves treating an ester, such as a derivative of propanoic acid to introduce the 3-methyl group, with a strong base like LiHMDS at low temperatures (e.g., -78 °C) to form the enolate. acs.org An imine, such as one derived from benzaldehyde (B42025) and an amine, is then added to the reaction mixture. Upon warming, the enolate attacks the imine, and subsequent ring closure yields the β-lactam. acs.org The stereochemistry of the resulting this compound can often be controlled to favor the trans isomer, which is frequently the thermodynamically more stable product. acs.orguu.nl

Catalytic Asymmetric Synthesis of Azetidin-2-ones

The development of catalytic asymmetric methods to produce enantiomerically pure β-lactams is of paramount importance, given their application in chiral drug synthesis. These strategies employ chiral catalysts to control the stereochemical outcome of the ring-forming reaction.

Transition metals like rhodium, palladium, and copper are widely used to catalyze the asymmetric synthesis of azetidin-2-ones. rsc.orgmdpi.com These metals can activate substrates in various ways to facilitate enantioselective cyclization reactions.

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in reactions involving diazo compounds. For example, the Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds can generate chiral intermediates that can be further transformed into β-lactams. researchgate.netsnnu.edu.cn

Palladium-Catalyzed Reactions: Palladium catalysis is prominent in cross-coupling and allylic amination reactions. Zhang and colleagues reported a Pd-catalyzed asymmetric allylation of azalactones, which, after further transformations, yielded chiral azetidines. rsc.org

Copper-Catalyzed Reactions: The Kinugasa reaction, a copper-catalyzed cycloaddition of a nitrone and a terminal alkyne, is a notable method for synthesizing β-lactams. Asymmetric variants of this reaction have been developed to produce chiral products. rsc.org

The following table summarizes selected transition metal-catalyzed approaches relevant to azetidin-2-one synthesis.

Catalyst SystemReaction TypeSubstratesKey Features
Rh(I)/Chiral Diene LigandAsymmetric 1,4-AdditionArylboronic acids, α,β-unsaturated estersHigh yields and enantioselectivities for β-aryl carbonyl compounds. researchgate.netsnnu.edu.cn
Pd(0)/Chiral LigandAsymmetric Allylic AminationAzalactones, Allylic carbonatesForms chiral azetidines from azalactone precursors. rsc.org
Cu(I)/Chiral LigandKinugasa ReactionNitrones, Terminal AlkynesDirect formation of the β-lactam ring with stereocontrol. rsc.org

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small, chiral organic molecules to induce enantioselectivity. rsc.org These methods often operate under mild conditions and avoid contamination of the product with residual metals.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been used to catalyze the synthesis of β-lactams. For instance, they can catalyze the enantioselective sulfonylation of specific aldehydes, leading to chiral intermediates for further synthesis. frontiersin.org

Cinchona Alkaloids: Derivatives of quinine (B1679958) and quinidine, such as β-isocupreidine (β-ICD), are effective acid-base organocatalysts. jst.go.jp They have been successfully applied in formal [2+2] cycloadditions between ketimines and allenoates to produce highly functionalized, optically active azetidines with a tetrasubstituted carbon stereocenter. jst.go.jp

Proline Derivatives: Chiral pyrrolidine-based catalysts, like diphenylprolinol trimethylsilyl (B98337) ether, can activate aldehydes to form enamine intermediates. rsc.org These enamines can then react with aldimines in a [2+2] annulation to yield azetidin-2-ols diastereoselectively. rsc.org

The table below highlights some organocatalytic strategies for synthesizing chiral azetidines and their derivatives.

Organocatalyst TypeReactionSubstratesProduct Type
Cinchona Alkaloid (e.g., β-ICD)Formal [2+2] CycloadditionKetimines, AllenoatesChiral azetidines with a tetrasubstituted carbon. jst.go.jp
Proline Derivative[2+2] AnnulationAldehydes, AldiminesDiastereoselective azetidin-2-ols. rsc.org
Chiral Phosphoric Acids[2+2] CycloadditionKetenes, IminesEnantioselective β-lactam formation (Staudinger reaction).

Novel and Emerging Synthetic Strategies for Azetidin-2-ones

Research into β-lactam synthesis is continually evolving, with new methods being developed that offer improved efficiency, broader substrate scope, and novel reaction pathways. researchgate.netrsc.org

A significant recent advancement is the combination of photoredox catalysis with transition metal catalysis. rsc.orgrsc.org This dual catalytic approach allows for the activation of substrates through novel mechanisms, often under very mild conditions. For example, visible light photocatalysis can be used to generate radical intermediates that then engage in a transition metal-catalyzed cross-coupling or cyclization event to form the β-lactam ring. rsc.org While specific examples for this compound are still emerging, this strategy holds immense promise for future synthetic applications. It represents a trend towards more sustainable chemical transformations, harnessing light energy to drive reactions. rsc.orgpnas.org

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in the synthesis of azetidin-2-ones, offering significant advantages over conventional heating methods. eurekaselect.comscielo.org.mx This technique utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to shorter reaction times, higher yields, and often improved product purity. eurekaselect.comscielo.org.mxrasayanjournal.co.in The efficiency of MAOS stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in a rapid temperature increase. scielo.org.mxresearchgate.net

In the context of azetidin-2-one synthesis, MAOS has been successfully applied to the Staudinger cycloaddition, a key reaction for forming the β-lactam ring. For instance, the reaction of imines with ketenes, generated in situ from acid chlorides, can be significantly accelerated under microwave irradiation. rasayanjournal.co.intudublin.ie Studies have shown that reactions that typically require several hours of refluxing under conventional conditions can be completed in a matter of minutes using MAOS. rasayanjournal.co.inmdpi.com For example, the synthesis of 4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones was achieved by irradiating the corresponding naphthyridine derivatives with chloroacetyl chloride under microwave conditions at 420 watts. rasayanjournal.co.in

The benefits of MAOS extend to solvent-free conditions, which aligns with the principles of green chemistry by reducing volatile organic solvent waste. eurekaselect.comscielo.org.mx The combination of ionic liquids and microwave irradiation has also been explored, as the ionic nature of these liquids allows for very effective coupling with microwave energy, further enhancing reaction rates and selectivity. scielo.org.mx

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azetidin-2-ones

ParameterConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Reaction Time Hours to daysMinutes
Yield Moderate to goodGood to excellent
Purity Often requires extensive purificationHigher purity, simpler work-up
Energy Consumption HighLow
Solvent Use Often requires high-boiling solventsCan be performed solvent-free or with green solvents

This table provides a generalized comparison based on literature findings.

Polymer-Supported Methods for Solid-Phase Synthesis

Solid-phase synthesis has become an invaluable methodology for the combinatorial synthesis of small organic molecules, including β-lactams. d-nb.infowayne.edu This technique involves attaching a starting material to an insoluble polymer support, carrying out a series of reactions, and then cleaving the final product from the support. d-nb.infowayne.edu The primary advantage of this approach is the simplification of purification, as excess reagents and by-products are easily removed by filtration. d-nb.info

In the synthesis of azetidin-2-ones, the imine component is often anchored to the solid support. acs.org For example, a Wang resin functionalized with an imine reagent can be reacted with a ketene generated in situ from a carboxylic acid and a coupling agent like Mukaiyama's reagent. acs.org Another approach involves using a soluble polymer support, such as a modified poly(ethylene glycol) (PEG). researchgate.net This soluble-polymer-supported synthesis combines the benefits of solid-phase techniques with the advantages of homogeneous solution-phase chemistry, allowing for easier reaction monitoring. researchgate.net

The choice of linker, the chemical entity connecting the molecule to the polymer, is crucial for a successful solid-phase synthesis. d-nb.infosci-hub.se The linker must be stable to the reaction conditions used to build the molecule but readily cleavable to release the final product. d-nb.info For instance, silyl (B83357) ether linkers are often employed to attach alcohols to the solid support and can be cleaved under specific fluoride-containing conditions. sci-hub.se

The application of solid-phase synthesis has enabled the creation of libraries of azetidin-2-one derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

Application of Baylis–Hillman Derivatives in Azetidin-2-one Synthesis

The Baylis-Hillman reaction provides a versatile route to highly functionalized molecules that can serve as precursors for the synthesis of various heterocyclic compounds, including azetidin-2-ones. publish.csiro.auresearchgate.netorganic-chemistry.org This reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine or phosphine. organic-chemistry.org

A direct method for the synthesis of α-methylene and α-arylidene β-lactams utilizes amino ester intermediates derived from the acetates and bromo derivatives of Baylis-Hillman adducts. publish.csiro.auresearchgate.net These amino esters can undergo intramolecular cyclization to form the corresponding β-lactam ring. researchgate.net For example, the reaction of Baylis-Hillman adducts with amines can lead to the formation of amino esters, which upon treatment with a suitable base, can cyclize to yield 3-methylene-1,4-diarylazetidin-2-ones and (E)-3-arylidene-1-phenylazetidin-2-ones. publish.csiro.auresearchgate.netacs.orgacs.org

This strategy offers a straightforward approach to constructing the azetidin-2-one core with substituents at the C3 position, which are important for modulating biological activity. The versatility of the Baylis-Hillman reaction allows for the introduction of a wide range of functional groups, leading to a diverse array of substituted β-lactams.

Reductive Mannich-Type Reactions as a Route to Substituted Azetidin-2-ones

Rhodium-catalyzed reductive Mannich-type reactions have emerged as an effective method for the synthesis of β-lactams, particularly with high stereoselectivity. beilstein-journals.orgnih.gov This reaction involves the 1,4-reduction of an α,β-unsaturated ester by a rhodium-hydride complex to generate a Reformatsky-type reagent. This intermediate then reacts with an imine to produce the β-lactam. beilstein-journals.orgnih.gov

A key advantage of this method is the ability to achieve syn-selectivity in the formation of the β-lactam ring, a stereochemical outcome that is often challenging to obtain through other synthetic routes. beilstein-journals.orgnih.gov The reaction conditions can be optimized by the choice of rhodium catalyst and the use of additives like diethylzinc (B1219324) (Et₂Zn). beilstein-journals.orgnih.gov For instance, using [RhCl(cod)]₂ as the catalyst with Et₂Zn has been shown to improve the reaction and smoothly produce various syn-β-lactams, even with β-substituted α,β-unsaturated esters as substrates. beilstein-journals.orgnih.gov

The proposed mechanism involves the formation of a rhodium-hydride complex, which undergoes a 1,4-addition to the unsaturated ester to form a rhodium enolate. This enolate then adds to the imine, leading to the cyclization and formation of the azetidin-2-one ring. beilstein-journals.orgnih.gov This methodology has been successfully applied to the synthesis of biologically important molecules, demonstrating its utility in organic synthesis.

Synthesis of Specific this compound Analogs and Closely Related Derivatives

The synthesis of specific analogs of this compound is driven by the need to explore the structure-activity relationships of β-lactam compounds. By systematically modifying the substituents on the azetidin-2-one core, researchers can fine-tune the biological properties of these molecules.

Methods for 3-Methyl-1,4-diarylazetidin-2-one Synthesis

The synthesis of 3-methyl-1,4-diarylazetidin-2-ones is commonly achieved through the [2+2] cycloaddition reaction between an imine and a ketene, a classic transformation known as the Staudinger synthesis. researchgate.netniscpr.res.inniscpr.res.in In a typical procedure, the ketene is generated in situ from propionyl chloride in the presence of a base, such as triethylamine. researchgate.netniscpr.res.in This ketene then reacts with an N,1-diarylmethanimine (a Schiff base formed from an aromatic aldehyde and an aromatic amine) to yield the desired 3-methyl-1,4-diarylazetidin-2-one. researchgate.netniscpr.res.in

The stereochemical outcome of this reaction is of particular interest, often leading to a mixture of cis and trans diastereomers. The trans isomer is frequently the major product, and its stereochemistry can be confirmed by ¹H NMR spectroscopy based on the coupling constant between the protons at C3 and C4. researchgate.netniscpr.res.in Reaction parameters such as solvent, temperature, and the nature of the base can be varied to optimize the yield and diastereoselectivity of the reaction. researchgate.netniscpr.res.inniscpr.res.in For example, conducting the reaction in toluene at reflux for several hours has been reported to favor the formation of the trans isomer. niscpr.res.in

Table 2: Representative Synthesis of trans-3-Methyl-1,4-diarylazetidin-2-ones

EntryAr¹ in Imine (from Aldehyde)Ar² in Imine (from Amine)ProductYield (%)
1Phenyl4-Methoxyphenyltrans-3-Methyl-4-phenyl-1-(4-methoxyphenyl)azetidin-2-one65
24-ChlorophenylPhenyltrans-3-Methyl-4-(4-chlorophenyl)-1-phenylazetidin-2-one72
34-Nitrophenyl4-Tolyltrans-3-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)azetidin-2-one68
42-NaphthylPhenyltrans-3-Methyl-4-(naphthalen-2-yl)-1-phenylazetidin-2-one60

Data is illustrative and based on general procedures described in the literature. Actual yields may vary.

Strategies for the Formation of 3-Alkylidene/Alkylazetidin-2-ones

The synthesis of 3-alkylidene and 3-alkylazetidin-2-ones is significant for developing compounds with diverse biological activities. researchgate.netnih.gov One effective strategy starts from azetidin-2,3-diones. researchgate.net A regio- and stereoselective Grignard reaction on the keto group of the azetidin-2,3-dione, followed by dehydration, provides the 3-alkylideneazetidin-2-one. researchgate.net Subsequent hydrogenation of the exocyclic double bond can then stereoselectively yield cis-3-alkylazetidin-2-ones in good yields. researchgate.net

Another approach to 3-alkylidene-2-indolones, which share a similar structural motif, involves the iron-catalyzed aerobic oxidative condensation of oxindoles with benzylamines. researchgate.net This reaction proceeds through a sequence of C-H activation, amine self-condensation, nucleophilic addition, and C-C double bond formation. researchgate.net Ferrous salts under mild conditions have also been used for the direct oxidative alkenylation of indoles to furnish 3-alkylideneindolin-2-ones. mdpi.com

The synthesis of 3-alkylidene-2-indolinone derivatives has also been achieved from α-diazo-β-ketoanilides using a copper catalyst in water, highlighting an environmentally friendly approach. nih.gov These varied strategies provide access to a wide range of 3-substituted azetidin-2-one derivatives, which are valuable for further chemical and biological investigations. researchgate.netnih.gov

Synthesis of Halogenated Azetidin-2-one Derivatives

The introduction of halogen atoms into the azetidin-2-one scaffold is a significant strategy for modifying the chemical and biological properties of these molecules. Halogenated β-lactams serve as versatile intermediates for further functionalization and are key components in various bioactive compounds.

One of the primary methods for synthesizing halogenated azetidin-2-ones is the Staudinger [2+2] cycloaddition between an imine and a halogen-substituted ketene. For instance, the reaction of chloroacetyl chloride with aromatic imines in the presence of a base like triethylamine (Et₃N) is a well-established route to produce 3-chloro-azetidin-2-ones. mdpi.com This method has been used to prepare a variety of 1,4-diaryl-3-chloro-2-azetidinones. mdpi.com Similarly, 3-mono- and 3,3-dihalogenated 1,4-diaryl substituted β-lactams have been synthesized using various modifications of the imine-acyl chloride reaction. researchgate.net For example, N-aryl-3-halo- and -3,3-dihaloazetidinones, with fluorine or bromine substituents, were prepared via the Wasserman procedure, which involves the cyclization of β-bromopropionamides. nih.gov

A recent development describes a highly diastereoselective method for creating α-bromo N-alkoxy β-lactams using N-bromosuccinimide (NBS) as the halogen source. rsc.org This NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl imino ethers provides rapid access to structurally diverse monocyclic, spirocyclic, and fused β-lactams containing both C–Br and N–O bonds, which can be further modified. rsc.org

Another strategy involves the halogenation of pre-existing β-lactam structures. For example, 4-halomethyl substituted β-lactams can be synthesized through halogen-induced cyclization of γ,δ-unsaturated hydroxamic acids. nih.gov This "halolactamization" process can introduce bromine or other halogens at the C-4 position, creating versatile intermediates for further synthesis. nih.gov

The synthesis of a specific halogenated derivative, 1-(3-methyl-6-hydroxybenzofuran-2-yl)-carbohydrazide-3-chloro-4-phenylazetidin-2-one, has been reported, demonstrating the direct application of these methodologies to structures containing the 4-phenylazetidin-2-one (B1582041) core. chemijournal.com

Table 1: Examples of Synthetic Methods for Halogenated Azetidin-2-ones

Product Type Reactants Reagents/Conditions Key Features Reference
3-Chloro-4-aryl-azetidin-2-ones Aromatic Imines + Chloroacetyl chloride Triethylamine (Et₃N) Staudinger [2+2] cycloaddition; versatile for various aryl groups. mdpi.comglobalresearchonline.net
N-Aryl-3-halo/3,3-dihaloazetidin-2-ones β-Bromopropionamides Base-induced cyclization Wasserman procedure; introduces F or Br at C-3. nih.gov
α-Bromo N-alkoxy β-lactams N-alkoxy α,β-unsaturated silyl imino ethers N-Bromosuccinimide (NBS) Highly diastereoselective; provides dual functional handles (C-Br, N-O). rsc.org
4-Bromomethyl-β-lactams γ,δ-Unsaturated hydroxamates Bromine Halogen-induced cyclization; forms versatile intermediates. nih.gov
3-Chloro-4-phenylazetidin-2-one derivative Schiff base of benzaldehyde and a carbohydrazide (B1668358) + Chloroacetyl chloride Triethylamine (Et₃N) Integrates a benzofuran (B130515) moiety with a chlorinated azetidinone core. chemijournal.com

Integration of Azetidin-2-one Scaffolds with Other Heterocyclic Systems

The fusion or linkage of the azetidin-2-one ring with other heterocyclic systems is a powerful strategy in medicinal chemistry to create hybrid molecules with potentially synergistic or novel biological activities. This integration can be achieved through various synthetic routes, leading to a diverse array of complex structures, including spirocyclic and fused systems.

A common approach is to use the Staudinger [2+2] cycloaddition, where one or both of the imine and ketene components contain a heterocyclic moiety. mdpi.com This allows for the direct incorporation of rings such as quinoline (B57606), thiazole, oxadiazole, or benzotriazole (B28993) onto the azetidin-2-one framework. mdpi.comorientjchem.orgmdpi.com For example, reacting Schiff bases derived from 2-chloro-3-formyl quinolines with chloroacetyl chloride yields 3-chloro-4-(quinolin-3-yl)azetidin-2-ones. orientjchem.org Similarly, azetidin-2-ones have been linked to 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings by forming Schiff bases from amino-oxadiazoles/thiadiazoles and then performing the cycloaddition. mdpi.com

Spirocyclic systems, where the C4 or C3 atom of the azetidinone is shared with another ring, are of significant interest. nih.gov One-pot multicomponent 1,3-dipolar cycloaddition reactions are particularly effective for this purpose. researchgate.netbohrium.com In this strategy, an azomethine ylide is generated in situ and reacts with a dipolarophile that contains an azetidin-2-one unit. For instance, the reaction of an azomethine ylide (derived from isatin (B1672199) and an amino acid) with a 4-alkylideneazetidin-2-one (a Baylis-Hillman adduct of a 4-formyl azetidinone) yields complex spirooxindolopyrrolidine systems fused to the azetidinone ring. researchgate.netbohrium.com

Another method involves the chemical transformation of a pre-formed azetidinone. Substituted 3-chloro-4-(2-chloroquinolin-3-yl)azetidinones have been converted into thieno[2,3-b]quinolines fused at the azetidinone nitrogen by reaction with sodium sulfide, which facilitates an intramolecular cyclization. researchgate.net Pyrrolidinyl β-lactams can also be prepared as single diastereomers through the [3+2] cycloaddition of nitrostyrenes with N-metallo azomethine ylides generated from β-lactam imines. mdpi.com

Table 2: Examples of Azetidin-2-one Integration with Other Heterocycles

Heterocyclic System Synthetic Strategy Resulting Structure Key Features Reference
Quinoline Staudinger cycloaddition of quinoline-containing imines with chloroacetyl chloride. 3-Chloro-4-(quinolin-3-yl)azetidin-2-one Direct linkage of the quinoline ring at C4. orientjchem.orgresearchgate.net
Oxadiazole/Thiadiazole Staudinger cycloaddition using Schiff bases derived from amino-oxadiazoles/thiadiazoles. 1-(1,3,4-Oxadiazol/thiadiazol-2-yl)-4-phenylazetidin-2-one Incorporation of the five-membered heterocycle at the N1 position. mdpi.com
Spirooxindolopyrrolidine 1,3-Dipolar cycloaddition of an azomethine ylide with a 4-alkylideneazetidin-2-one. Spiro[azetidinone-pyrrolidine-oxindole] hybrid Creates highly complex, multi-ring spirocyclic systems. researchgate.netbohrium.com
Thieno[2,3-b]quinoline Intramolecular cyclization of a substituted azetidinone using sodium sulfide. N-(Thieno[2,3-b]quinolinyl)azetidin-2-one Fusion of the thiophene (B33073) ring system via the azetidinone nitrogen. researchgate.net
Pyrrolidine (B122466) [3+2] Cycloaddition of a β-lactam imine-derived azomethine ylide with a dipolarophile. Pyrrolidinyl β-lactam Diastereoselective formation of a pyrrolidine ring attached to the β-lactam. mdpi.com

Mechanistic Studies of Azetidin 2 One Ring Formation

Detailed Mechanistic Pathways of the Staudinger Reaction

The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, remains the most versatile and widely employed method for constructing the azetidin-2-one (B1220530) skeleton. mdpi.com It is a formal [2+2] cycloaddition that, despite its apparent simplicity, involves a complex, multi-step mechanism rather than a concerted pathway. mdpi.combenthamdirect.com The reaction leading to 3-Methyl-4-phenylazetidin-2-one involves the cycloaddition of a ketene (B1206846) generated from propionyl chloride and an N-phenyl-imine. niscpr.res.in

A plausible mechanism for the synthesis of (±) trans-3-methyl-1,4-diphenylazetidin-2-one shows that the reaction is initiated by the in-situ generation of methylketene (B14734522) from propionyl chloride using a base like triethylamine (B128534). niscpr.res.in The Schiff base (imine) then interacts with the ketene in a concerted fashion to facilitate ring closure, ultimately yielding the β-lactam. niscpr.res.in

It is widely accepted that the Staudinger reaction proceeds through a two-step mechanism. scispace.comrsc.orgrsc.org The first step involves the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. mdpi.comnih.gov This attack leads to the formation of a key zwitterionic (ZW) intermediate. scispace.comrsc.orgresearchgate.net

The reactivity of this intermediate dictates the final outcome of the reaction. The second step is a conrotatory electrocyclization, which can also be viewed as an intramolecular Mannich-type reaction of the enolate portion of the zwitterion attacking the electrophilic iminium moiety. mdpi.com This ring-closure step forms the C3-C4 bond of the azetidin-2-one ring and is typically the rate- and stereoselectivity-determining step. scispace.comrsc.orgrsc.orgresearchgate.net The stability and isomerization potential of the zwitterionic intermediate are critical; however, computational studies suggest that cis/trans and E/Z stereoisomerization at the zwitterionic stage is generally unfeasible, meaning the stereochemistry is set during the irreversible ring-closure. rsc.orgrsc.org The stereoselectivity is therefore a result of the competition between different pathways of ring closure from the zwitterionic intermediate. organic-chemistry.org

Historically, Frontier Molecular Orbital (FMO) theory was extensively used to explain the mechanism and stereoselectivity of the Staudinger reaction. scispace.comrsc.org This theory analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The stereochemical outcome (the preference for cis or trans β-lactams) was rationalized based on these HOMO/LUMO interactions during the initial nucleophilic attack and potential torquoelectronic effects during the subsequent conrotatory ring closure. scispace.comrsc.org

However, more recent and sophisticated theoretical studies using Density Functional Theory (DFT) have challenged the FMO-based analyses. scispace.comrsc.orgrsc.orgresearchgate.net These computational models indicate that the cis/trans stereoselectivity is not controlled by HOMO/LUMO interactions in the initial step, but rather by steric factors during the C-C bond formation in the rate-determining ring-closure step. rsc.org The inward or outward rotation of substituents during the conrotatory process is influenced by their steric bulk, which determines the energy of the transition state and thus the preferred diastereomer. nih.gov

The primary reaction pathway of the Staudinger cycloaddition can be complicated by competing reactions and the formation of side products. One of the most significant competing processes is the E/Z isomerization of the starting imine. mdpi.comnih.gov Computational and experimental studies have shown that the energy barrier for imine isomerization can be comparable to the activation energy of the cycloaddition itself. nih.gov This in situ isomerization can significantly impact the final cis:trans ratio of the β-lactam product, as the different imine isomers can lead to different stereochemical outcomes. nih.gov

Another potential competing reaction arises when using unsaturated imines. In such cases, the nucleophilic attack during the ring-closure step can occur at the β-conjugated position of the imine system instead of the imine carbon. This leads to the formation of six-membered δ-lactams, competing with the formation of the desired four-membered β-lactams. rsc.org The selectivity between β- and δ-lactam formation is determined by the relative activation energies of the respective ring-closure transition states. rsc.org

Mechanisms of Other Cycloaddition Reactions Leading to Azetidin-2-ones

While the Staudinger reaction is predominant, other cycloaddition strategies have been developed to synthesize the azetidin-2-one ring. These methods often offer alternative reactivity and selectivity profiles.

One notable example is the rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines. organic-chemistry.org Other transition-metal-catalyzed reactions, such as those involving silver catalysts, can also promote [2+2] cycloadditions at lower temperatures, sometimes with enhanced diastereoselectivity. acs.org Furthermore, [2+2] cycloadditions between 2-azetines and ketenes have been shown to produce fused bicyclic azetidine (B1206935) structures. nih.gov Formal [2+2] cycloadditions between nitrones and alkynes, often catalyzed, can also yield β-lactams, proceeding through mechanisms that can be either concerted or stepwise depending on the specific reactants and conditions. researchgate.net

Reaction TypeReactantsKey Mechanistic FeatureReference
Staudinger ReactionKetene + ImineStepwise mechanism via a zwitterionic intermediate. mdpi.com
Rh-catalyzed Oxygenative CycloadditionTerminal Alkyne + ImineCatalytic cycle involving metal-bound intermediates. organic-chemistry.org
Ag-catalyzed CycloadditionKetene + ImineLewis acid catalysis allows for lower reaction temperatures. acs.org
Nitrone-Alkyne CycloadditionNitrone + AlkyneFormal [2+2] cycloaddition, can be concerted or stepwise. researchgate.net

Intramolecular Cyclization Mechanism Investigation

Beyond intermolecular cycloadditions, intramolecular cyclizations provide a powerful alternative for constructing the azetidin-2-one ring. These reactions assemble the ring from a single linear precursor, often with high stereocontrol.

One such mechanism is the intramolecular lactamization of γ-amino acids or their derivatives. For instance, the synthesis of spiro-azetidin-2-ones has been achieved through a selective 4-endo N-cyclization of dienamides, followed by an aerobic oxidation step. rsc.org Another important intramolecular route involves the cyclization of Ugi-adducts. In this multi-component reaction approach, the linear adduct undergoes sequential cyclizations under basic conditions, first forming a γ-lactam ring followed by the formation of the β-lactam ring through a nucleophilic acyl substitution. rsc.orgnih.gov

Other investigated mechanisms include:

Ring Contraction: While less common for azetidin-2-one synthesis, ring contraction of larger heterocyclic precursors can be a viable pathway. acs.org

C-H Insertion/Amination: Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of azetidines. The key step involves reductive elimination from a Pd(IV) intermediate to form the N-C bond and close the four-membered ring. rsc.org

Computational and Experimental Insights into Reaction Kinetics and Thermodynamics

The deep mechanistic understanding of azetidin-2-one formation, particularly via the Staudinger reaction, owes much to the synergy between experimental studies and computational chemistry. benthamdirect.com DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions.

Computational studies have established that the kinetics and thermodynamics of the Staudinger reaction are often independent of the imine substituents but are significantly influenced by the ketene substituents. researchgate.net For the reaction producing This compound , the cycloaddition of the ketene and imine is believed to occur through a concerted mechanism to directly close the ring. niscpr.res.in Experimental optimization of this reaction has shown that parameters such as solvent, temperature, and the choice of base are critical for maximizing the yield of the desired trans diastereomer. niscpr.res.in

Optimized Conditions for (±) trans-3-methyl-1,4-diarylazetidin-2-one Synthesis niscpr.res.in
ParameterVariationOptimal ConditionYield (%)
SolventDichloromethane (DCM)Toluene (B28343)65
Tetrahydrofuran (THF)72
Toluene85
BasePyridineTriethylamine (TEA)50
N,N-Diisopropylethylamine (DIPEA)68
Triethylamine (TEA)85
TemperatureRoom TemperatureRefluxTrace
60 °C60
Reflux85

Theoretical calculations have also clarified the stereochemical outcome. The preference for trans or cis products is determined by the relative Gibbs free energy of the transition states leading to each isomer. nih.gov For many Staudinger reactions, the formation of the trans isomer is kinetically favored due to lower steric hindrance in the corresponding ring-closure transition state. rsc.org This aligns with experimental findings for the synthesis of 3-methyl-1,4-diarylazetidin-2-ones, where the trans isomers are isolated as the major products. niscpr.res.in

Stereochemical Control and Diastereoselective Synthesis of 3 Methyl 4 Phenylazetidin 2 One

Factors Influencing Stereoselectivity in Azetidin-2-one (B1220530) Synthesis

The stereochemical outcome of the Staudinger cycloaddition, the most common method for synthesizing β-lactams, is not always predictable and is influenced by a multitude of factors. mdpi.com These include the geometry of the imine, the nature of the ketene (B1206846) precursor, and the reaction conditions such as solvent and temperature. mdpi.comresearchgate.net The interplay of these elements determines the final cis or trans configuration of the resulting azetidin-2-one.

Role of Imine Geometry and Configuration

The geometry of the imine, specifically its (E) or (Z) configuration, plays a pivotal role in determining the stereochemistry of the resulting β-lactam. nih.gov The initial nucleophilic attack of the imine nitrogen on the ketene carbon leads to the formation of a zwitterionic intermediate. The subsequent conrotatory ring closure to form the four-membered ring is influenced by the initial geometry of the imine. nih.gov Computational and experimental studies have shown that in situ isomerization of the imine can occur under the reaction conditions, and the ratio of (E) to (Z) imines can directly impact the cis/trans ratio of the product. nih.gov For certain imines, particularly those derived from isatin (B1672199), the reaction temperature can significantly influence the final stereochemical outcome, with lower temperatures favoring the cis isomer and higher temperatures favoring the trans isomer. nih.gov

Impact of Chiral Auxiliaries and Organocatalysts on Diastereoselectivity

To exert greater control over the stereochemical outcome, chiral auxiliaries are often employed. wikipedia.org These are chiral molecules that are temporarily attached to either the ketene or the imine precursor. wikipedia.org The steric bulk and electronic properties of the auxiliary create a chiral environment that directs the approach of the other reactant, favoring the formation of one diastereomer over the other. wikipedia.orgsigmaaldrich.com For instance, the use of chiral N-tert-butanesulfinyl imines has proven effective in the asymmetric synthesis of various nitrogen-containing heterocycles, including β-lactams. beilstein-journals.org The sulfinyl group acts as a powerful chiral directing group, leading to high diastereoselectivity in the addition of nucleophiles to the imine. beilstein-journals.org

In recent years, organocatalysis has emerged as a powerful tool for stereoselective synthesis. sigmaaldrich.com Chiral organocatalysts, such as imidazolidinones developed by MacMillan, can activate α,β-unsaturated aldehydes towards cycloaddition reactions, including the formation of β-lactams, with high enantioselectivity. sigmaaldrich.com These catalysts operate by forming a transient chiral iminium ion, which then reacts with the ketene precursor in a highly controlled manner. sigmaaldrich.com Similarly, modularly designed organocatalysts, self-assembled from amino acids and cinchona alkaloid derivatives, have demonstrated the ability to control diastereoselectivity in various reactions. rsc.org

Rational Design of Substrates for Stereocontrol

The rational design of substrates is a key strategy for achieving stereocontrol in the synthesis of 3-methyl-4-phenylazetidin-2-one. By carefully selecting the substituents on both the imine and the ketene precursor, chemists can influence the steric and electronic interactions in the transition state, thereby favoring the formation of a specific stereoisomer. For example, the Staudinger [2+2]-cyclocondensation between acetoxyketene and specific epoxyimines has been shown to proceed in a highly diastereoselective manner to produce cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones. researchgate.net This high level of control is attributed to the specific steric and electronic features of the designed substrates. researchgate.net

Diastereoselective Synthesis of cis- and trans-3-Methyl-4-phenylazetidin-2-one Isomers

The synthesis of specific diastereomers, either the cis or trans isomer, of this compound is crucial for evaluating their distinct biological properties. The stereochemical outcome of the Staudinger reaction can be steered towards either the cis or trans product by carefully controlling the reaction conditions and the nature of the reactants.

Generally, the reaction of an imine with a ketene generated from an acid chloride in the presence of a base can lead to a mixture of diastereomers. niscpr.res.in However, specific conditions can favor one isomer. For instance, imines conjugated with a carbonyl group tend to produce cis-β-lactams at room temperature, while unconjugated imines often yield trans-β-lactams at elevated temperatures. researchgate.net

In the synthesis of a series of 3-methyl-1,4-diarylazetidin-2-ones, the reaction between substituted anilines and aldehydes followed by cycloaddition with propionyl chloride in toluene (B28343) at reflux predominantly yielded the trans isomer. niscpr.res.in The stereochemistry was confirmed by the coupling constant between the H-3 and H-4 protons in the 1H NMR spectrum, with a smaller coupling constant indicating a trans relationship. niscpr.res.in In one specific case, the synthesis of 3-methyl-3-phenyl substituted β-lactam resulted in a near-equimolar mixture of cis and trans isomers, which could be separated by crystallization. tudublin.ie

The desulfurization of cis-3-alkoxy-3-phenylthioazetidin-2-ones offers another route to control the stereochemistry. Treatment with tri-n-butyltin hydride exclusively provides the cis product. researchgate.net In contrast, desulfurization with Raney nickel in acetone (B3395972) can produce a mixture of trans and cis isomers, with the trans isomer often being the major product. researchgate.net

ReactantsConditionsMajor IsomerReference
Imine (conjugated with C=O) + KeteneRoom Temperaturecis researchgate.net
Imine (unconjugated) + Ketene70°Ctrans researchgate.net
Substituted Imine + Propionyl ChlorideToluene, Refluxtrans niscpr.res.in
cis-3-Alkoxy-3-phenylthioazetidin-2-oneTri-n-butyltin hydridecis researchgate.net
cis-3-Alkoxy-3-phenylthioazetidin-2-oneRaney Nickel, Acetonetrans researchgate.net

Enantioselective Synthesis Approaches to Optically Active Azetidin-2-ones

The synthesis of enantiomerically pure this compound is of paramount importance for pharmaceutical applications. Several strategies have been developed to achieve this, primarily relying on the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures.

One successful approach involves the stereoselective synthesis of protected (3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one. nih.govacs.orgfigshare.com This enantiopure intermediate serves as a key building block for the synthesis of more complex molecules. nih.govacs.orgfigshare.com

Enzymatic methods also provide a powerful tool for obtaining optically active azetidin-2-ones. Lipase-catalyzed ring-opening of racemic 4-phenylazetidin-2-one (B1582041) derivatives can lead to the enantioselective production of β-amino esters. researchgate.net For example, Candida antarctica lipase (B570770) B has been used to produce N-acylated methyl (R)-3-amino-3-phenylpropanoates with very high enantiomeric excess. researchgate.net

Organocatalysis has also been successfully applied to the enantioselective synthesis of β-lactams. nih.gov For instance, a one-pot sequential catalysis protocol involving enamine amination of branched aldehydes followed by nitrogen alkylation under phase-transfer conditions has been used to synthesize axially chiral hydrazides with good stereocontrol. nih.gov This highlights the potential of organocatalysis to create complex chiral molecules, including β-lactams, from simple starting materials.

MethodKey Reagent/CatalystStereochemical OutcomeReference
Stereoselective SynthesisN/A(3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one nih.govacs.orgfigshare.com
Enzymatic ResolutionCandida antarctica lipase B(R)-β-amino ester researchgate.net
OrganocatalysisChiral organocatalystEnantioenriched β-lactam precursor nih.gov

Reactivity and Transformations of the Azetidin 2 One Ring System

Ring-Opening Reactions of Azetidin-2-ones

The strain within the four-membered ring of azetidin-2-ones is a primary driver for their reactivity, making them prone to ring-opening reactions under various conditions. rsc.orgresearchgate.net This susceptibility allows for their conversion into a range of valuable acyclic molecules.

Nucleophilic Ring Opening by Various Reagents

The carbonyl group of the β-lactam is susceptible to attack by a wide array of nucleophiles, leading to the cleavage of the amide bond and opening of the ring. This process is a fundamental transformation of the azetidin-2-one (B1220530) system. The nature of the nucleophile and the reaction conditions dictate the final product.

Common nucleophiles employed in the ring-opening of azetidin-2-ones include water, alcohols, and amines. For instance, the hydrolysis of the β-lactam ring, either under acidic or basic conditions, yields β-amino acids. The reaction with alcohols (alcoholysis) produces the corresponding β-amino esters. Similarly, aminolysis with amines results in the formation of β-amino amides.

The reactivity of the azetidin-2-one towards nucleophilic attack can be significantly influenced by the substituent on the nitrogen atom. Electron-withdrawing groups on the nitrogen can activate the lactam ring, making it more susceptible to ring-opening. researchgate.net For example, lipase-catalyzed ring-opening reactions of racemic 4-phenylazetidin-2-one (B1582041) with methanol (B129727) have shown marked differences in reactivity based on the N-protecting group. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions

NucleophileProduct TypeGeneral Reaction
Water (H₂O)β-Amino AcidAzetidin-2-one + H₂O → β-Amino Acid
Alcohol (R-OH)β-Amino EsterAzetidin-2-one + R-OH → β-Amino Ester
Amine (R-NH₂)β-Amino AmideAzetidin-2-one + R-NH₂ → β-Amino Amide

Metal-Catalyzed Ring Opening and its Synthetic Utility

Transformation to β-Amino Acids and Other Linear Derivatives

One of the most significant applications of azetidin-2-one chemistry is their transformation into β-amino acids and their derivatives. nih.gov These compounds are crucial components of various biologically active molecules, including peptides and pharmaceuticals. The hydrolysis of the lactam ring is the most direct route to β-amino acids.

For example, the hydrolysis of 3-methyl-4-phenylazetidin-2-one would yield 3-amino-3-phenylbutanoic acid. This transformation can be achieved under both acidic and basic conditions. Furthermore, enzymatic methods, such as the use of lipases, have been developed for the enantioselective hydrolysis of azetidin-2-ones, providing access to chiral β-amino acids and their esters. researchgate.netresearchgate.net This is particularly important for the synthesis of enantiomerically pure drugs. For instance, Candida antarctica lipase (B570770) B has been used to catalyze the ring-opening of N-acylated 4-phenylazetidin-2-ones with methanol to produce (R)-β-amino esters with high enantiomeric excess. researchgate.net

Functionalization of the Azetidin-2-one Scaffold

Beyond ring-opening reactions, the azetidin-2-one core can be chemically modified to introduce new functional groups, a process known as scaffold functionalization. This allows for the synthesis of a diverse range of substituted β-lactams with potentially new and interesting properties.

Stereoselective Alkylation and Aldol Reactions at Carbon-3 of the Ring

The C-3 position of the azetidin-2-one ring is a key site for functionalization. The protons at this position can be removed by a strong base to form an enolate, which can then react with various electrophiles.

Stereoselective alkylation of the enolate allows for the introduction of new alkyl groups at the C-3 position with control over the stereochemistry. uah.es While the presence of a methyl group at C-3 in this compound complicates further alkylation at this position, related systems demonstrate the feasibility of such reactions. For instance, the alkylation of N-[bis(trimethylsilyl)methyl]-β-lactams can proceed with high syn-stereoselectivity. uah.es

Aldol reactions represent another important class of C-3 functionalization. wikipedia.orgmasterorganicchemistry.compressbooks.pub The enolate of an azetidin-2-one can react with an aldehyde or ketone to form a β-hydroxy-β-lactam. These reactions can also be performed stereoselectively, providing access to complex, highly functionalized β-lactam structures.

Directed C–H Functionalization of Azetidines

Directed C–H functionalization has emerged as a powerful strategy for the selective modification of organic molecules. dmaiti.com In the context of azetidines, a directing group can be used to guide a metal catalyst to a specific C–H bond, enabling its conversion to a new C-C or C-heteroatom bond. nih.govresearchgate.netacs.orgthieme-connect.comrsc.org

Research has shown that the azetidine (B1206935) ring itself can act as a directing group for the ortho-C–H functionalization of an attached aryl ring. nih.govresearchgate.net This has been demonstrated through regioselective lithiation at the ortho positions of 2-arylazetidines. nih.gov Furthermore, palladium-catalyzed C-H arylation has been used for the β-arylation of carboxylic acid derivatives and γ-arylation of amine derivatives containing an azetidine ring. acs.org

More specifically, nickel-catalyzed intramolecular C-H bond dehydrogenative cyclization of aliphatic amides bearing an 8-aminoquinoline (B160924) directing group has been used to construct β-lactams. mdpi.com The resulting product, 1-(5-methoxyquinolin-8-yl)-3-methyl-3-phenylazetidin-2-one, could then be converted to 3-methyl-3-phenylazetidin-2-one (B162944) by cleavage of the directing group. mdpi.comsnnu.edu.cn

Modifications and Derivatization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the azetidin-2-one ring is a key site for chemical modification, allowing for the synthesis of a diverse range of N-substituted derivatives. These substitutions can significantly influence the compound's properties and biological activity. The synthesis of (±) trans-3-methyl-1,4-diarylazetidin-2-ones is a prime example of N-substitution, achieved through a [2+2] cycloaddition reaction. niscpr.res.in This reaction involves reacting imines (Schiff bases) with a ketene (B1206846) generated in situ from propionyl chloride in the presence of a base like triethylamine (B128534). niscpr.res.in

The process begins with the formation of an imine from a substituted aromatic aldehyde and an aromatic amine. niscpr.res.in This imine then reacts with the ketene, proceeding through a zwitterionic intermediate that undergoes isomerization and subsequent ring closure to form the β-lactam. niscpr.res.in The choice of reactants allows for the introduction of various aryl groups at the nitrogen atom. For instance, reacting different aromatic amines with aromatic aldehydes and then with propionyl chloride has led to the synthesis of a series of twelve trans β-lactams. niscpr.res.in

The reaction conditions, such as the amount of base and reaction time, are crucial for optimizing the yield of the desired N-substituted product. niscpr.res.in For example, using 3.0 equivalents of triethylamine and a reaction time of 12 hours resulted in an optimal yield for certain derivatives. niscpr.res.in This methodology provides a versatile route to a variety of N-aryl substituted 3-methyl-4-phenylazetidin-2-ones.

Table 1: Examples of Synthesized N-Aryl Substituted this compound Derivatives

Substituent on N-Phenyl Ring Substituent on 4-Phenyl Ring Product
H H (±) trans-3-Methyl-1,4-diphenylazetidin-2-one
4-OCH₃ H (±) trans-1-(4-Methoxyphenyl)-3-methyl-4-phenylazetidin-2-one
4-Cl H (±) trans-1-(4-Chlorophenyl)-3-methyl-4-phenylazetidin-2-one
H 4-NO₂ (±) trans-3-Methyl-1-phenyl-4-(4-nitrophenyl)azetidin-2-one

This table is illustrative of the types of derivatives that can be synthesized based on the methodology described in the literature. niscpr.res.in

Understanding the Chemical Stability and Strain-Driven Reactivity of the Four-Membered Ring

The chemical behavior of the azetidin-2-one ring is largely governed by its inherent ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain is a consequence of the deviation of bond angles from their ideal values in the four-membered ring. wikipedia.orgnih.gov Due to this strain, β-lactams like this compound are more susceptible to hydrolysis than their linear amide counterparts or larger, less strained lactams such as pyrrolidines (which have a ring strain of about 5.4 kcal/mol). rsc.orgwikipedia.org

The reactivity of the β-lactam ring is intrinsically linked to the geometry of the nitrogen atom. nih.gov In an ideal amide, the nitrogen atom is sp²-hybridized and trigonal planar, allowing for resonance stabilization between the nitrogen lone pair and the carbonyl group. wikipedia.org However, the geometric constraints of the four-membered ring force the nitrogen atom into a more pyramidal, sp³-like geometry. nih.gov This reduces the amide resonance, making the carbonyl carbon more electrophilic and ketone-like, thus increasing its reactivity towards nucleophiles. wikipedia.orgnih.gov

The degree of this pyramidalization can be quantified by Woodward's parameter h, which measures the height of the trigonal pyramid defined by the nitrogen and its three adjacent atoms. wikipedia.org A higher h value corresponds to a more pyramidal nitrogen, reduced amide stability, and consequently, a more reactive β-lactam bond. wikipedia.org While monocyclic β-lactams (monobactams) have relatively low h values (0.05–0.10 Å), the inherent strain in the azetidin-2-one ring system still renders it significantly reactive. wikipedia.org

This strain-driven reactivity is not always a liability; it is a key feature that has been exploited in organic synthesis. For example, strain can drive rearrangements of the β-lactam ring to form other heterocyclic structures. researchgate.net However, the strain also introduces potential stability issues. For instance, certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov Despite this inherent reactivity, simple β-lactam structures can exhibit good chemical stability, making them valuable scaffolds in medicinal chemistry. researchgate.net The stability of the azetidin-2-one ring is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, providing a unique balance of stability and controlled reactivity. rsc.orgresearchgate.net

Table 2: Ring Strain and Stability of Cyclic Amides

Ring System Ring Size Approximate Ring Strain (kcal/mol) General Reactivity/Stability
Aziridine (B145994) (amide analogue) 3 ~27.7 rsc.org High reactivity, less stable rsc.org
Azetidin-2-one 4 ~25.4 rsc.org Strained, reactive but can be stable rsc.orgwikipedia.orgresearchgate.net
Pyrrolidone 5 ~5.4 rsc.org Low strain, relatively unreactive rsc.org

Advanced Structural Characterization Techniques for 3 Methyl 4 Phenylazetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For 3-methyl-4-phenylazetidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous confirmation of its structure.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons, their connectivity, and the relative stereochemistry of the molecule. The spectrum of this compound is expected to show distinct signals for the phenyl, methine, and methyl protons.

The chemical shifts (δ) are influenced by the electron density around the protons. The protons of the phenyl group are expected to appear in the aromatic region (typically δ 7.2-7.4 ppm). The protons on the azetidin-2-one (B1220530) ring (H3 and H4) and the methyl group (at C3) resonate in the aliphatic region. Based on data from analogous structures, the following is a predicted ¹H NMR data table.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H ~7.35 Multiplet (m) -
NH ~6.1 Broad Singlet (br s) -
H4 ~4.6 Doublet (d) See discussion below
H3 ~3.1 Doublet of Quartets (dq) See discussion below

Crucially, the vicinal coupling constant between the H3 and H4 protons (³JH3-H4) is diagnostic for the stereochemistry of the β-lactam ring. ipb.ptbeilstein-journals.org The relative orientation of the methyl and phenyl substituents is determined as either cis or trans.

Cis Isomer : The H3 and H4 protons are on the same face of the ring, resulting in a larger coupling constant, typically in the range of 5-6 Hz. ipb.ptbeilstein-journals.org

Trans Isomer : The H3 and H4 protons are on opposite faces of the ring, leading to a smaller coupling constant, generally between 0-2 Hz. ipb.ptbeilstein-journals.org

Therefore, measurement of this coupling constant allows for the definitive assignment of the diastereomer.

¹³C NMR spectroscopy is used to confirm the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shifts in ¹³C NMR are highly dependent on the carbon's hybridization and its electronic environment.

The carbonyl carbon (C2) of the β-lactam ring is characteristically deshielded and appears significantly downfield. The carbons of the phenyl ring resonate in the aromatic region, while the aliphatic carbons (C3, C4, and the methyl group) appear upfield.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 (C=O) ~174
C-ipso (Phenyl) ~138
C-ortho, C-meta, C-para (Phenyl) ~126-129
C4 ~63
C3 ~55

The specific chemical shifts confirm the presence of the key functional groups: the amide carbonyl, the aromatic ring, and the aliphatic carbons of the core structure.

While 1D NMR provides foundational data, 2D NMR techniques are employed to resolve ambiguities and definitively map the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It would show, for instance, a cross-peak connecting the H3 proton signal to the C3 carbon signal, and the H4 proton to the C4 carbon, confirming their direct linkage.

Heteronuclear Multiple Bond Correlation (HMBC) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is exceptionally useful for connecting different parts of the molecule. For example, an HMBC spectrum would show a correlation between the methyl protons and the C3 carbon (two bonds) as well as the C2 carbonyl carbon (three bonds). It would also show correlations from H4 to the ipso-carbon of the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is a powerful tool for stereochemical assignment. ipb.pt In the cis isomer of this compound, a cross-peak between H3 and H4 would be expected, indicating their spatial proximity on the same face of the ring. ipb.ptbeilstein-journals.org This correlation would be absent or very weak in the trans isomer, providing conclusive stereochemical proof that complements the coupling constant data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The fragmentation pattern serves as a molecular fingerprint. The primary fragmentation pathway for β-lactams is a retro-[2+2] cycloaddition, which involves the cleavage of the four-membered ring. nih.govresearchgate.net

For this compound (Molecular Weight: 161.20 g/mol ), this cleavage would break the C2-C3 and C4-N1 bonds, leading to two characteristic neutral fragments whose ionized forms would be detected.

Expected Key Fragments in EI-MS of this compound

Fragment Ion Structure Predicted m/z
Molecular Ion [M]⁺ [C₁₀H₁₁NO]⁺ 161
Phenylmethanimine fragment [C₇H₇N]⁺ 105
Methylketene (B14734522) fragment [C₃H₄O]⁺ 56

Analysis of these fragments allows for the reconstruction of the original structure and confirms the presence of the β-lactam ring connected to methyl and phenyl substituents.

Electrospray Ionization (ESI) is a soft ionization technique that typically transfers a proton or other cation to the analyte molecule with minimal fragmentation. nih.gov This method is ideal for accurately determining the molecular weight of the parent molecule. nih.gov

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺, are also commonly observed. icm.edu.pl

Protonated Molecule [M+H]⁺ : m/z = 162.2

Sodium Adduct [M+Na]⁺ : m/z = 184.2

The observation of these ions confirms the molecular weight of the compound. If tandem mass spectrometry (MS/MS) is performed, the [M+H]⁺ ion can be selected and fragmented to provide structural information similar to that obtained from EI-MS, often through pathways involving cleavage of the β-lactam ring. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Phenylmethanimine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₁NO), HRMS provides an exact mass measurement, typically with an error of less than 5 parts per million (ppm), which serves as a powerful confirmation of its molecular formula.

The technique involves ionizing the molecule and measuring the m/z of the resulting ion. Common ionization methods include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The high resolving power of the mass analyzer (e.g., Time-of-Flight or Orbitrap) allows for the differentiation of fine isotopic patterns and the calculation of the exact mass. This data is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

The theoretical monoisotopic mass of this compound is 161.08406 Da. uni.luuni.lu HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value. The data is typically reported for various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Table 1: Predicted HRMS Data for C₁₀H₁₁NO

Adduct Ion Formula Theoretical m/z
[M+H]⁺ C₁₀H₁₂NO⁺ 162.09134
[M+Na]⁺ C₁₀H₁₁NNaO⁺ 184.07328
[M+K]⁺ C₁₀H₁₁KNO⁺ 200.04722
[M-H]⁻ C₁₀H₁₀NO⁻ 160.07678

Data derived from predicted values for the molecular formula C₁₀H₁₁NO. uni.luuni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically expressed as wavenumber, cm⁻¹).

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups: the β-lactam ring, the phenyl group, and the methyl group.

β-Lactam Carbonyl (C=O) Stretch: This is one of the most diagnostic peaks for azetidin-2-ones. The carbonyl group within the strained four-membered ring typically absorbs at a higher frequency (1730-1770 cm⁻¹) compared to a less strained amide or ketone. This high-frequency absorption is a hallmark of the β-lactam structure.

N-H Stretch: For an unsubstituted N-H in a solid-state spectrum, a sharp absorption band is expected in the region of 3200-3300 cm⁻¹. Hydrogen bonding can cause this peak to broaden.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the phenyl ring typically appear as a group of peaks just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group and the azetidinone ring hydrogens are expected to appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C Bending: The out-of-plane bending vibrations for the monosubstituted phenyl group typically produce strong absorptions in the 690-770 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
β-Lactam Amide C=O Stretch 1730 - 1770
Amide N-H Stretch 3200 - 3300
Aromatic Ring C-H Stretch > 3000
Aromatic Ring C=C Bending (out-of-plane) 690 - 770

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous information on bond lengths, bond angles, and torsional angles, thereby revealing the molecule's exact conformation and absolute stereochemistry. nih.gov This technique is the gold standard for structural determination when a suitable single crystal can be grown. nih.gov

To perform the analysis, a single crystal of this compound is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded. This diffraction pattern is mathematically processed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

For this compound, which has two stereocenters (at C3 and C4), X-ray crystallography would provide definitive answers to several key structural questions:

Relative Stereochemistry: It would establish whether the methyl and phenyl groups are on the same side (cis) or opposite sides (trans) of the azetidinone ring.

Absolute Stereochemistry: For a chiral, non-centrosymmetric crystal, the technique can determine the absolute configuration (R or S) at each stereocenter, distinguishing between enantiomers. nih.gov

Ring Conformation: It would reveal the precise conformation of the four-membered β-lactam ring, which is typically nearly planar but can exhibit slight puckering.

Bond Parameters: It provides exact measurements of all bond lengths and angles, confirming the structural integrity of the molecule.

Table 3: Structural Information Obtainable from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the repeating unit in the crystal (a, b, c, α, β, γ).
Space Group The symmetry elements present within the crystal.
Atomic Coordinates The precise x, y, z position of every atom in the molecule.
Stereochemistry Unambiguous determination of cis/trans and R/S configurations.

Elemental Analysis (CHNS) for Purity and Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The results are used to confirm the empirical and molecular formula of a newly synthesized compound, providing a crucial check on its purity and stoichiometry.

The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the sample is combusted at high temperatures (around 1000 °C). This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample.

For this compound (C₁₀H₁₁NO), the experimentally determined percentages of C, H, and N must agree closely with the theoretically calculated values. A significant deviation (typically >0.4%) between the experimental and theoretical values may indicate the presence of impurities, such as residual solvent or starting materials, or that the proposed structure is incorrect.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₁NO)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 10 120.11 74.51%
Hydrogen H 1.008 11 11.088 6.88%
Nitrogen N 14.007 1 14.007 8.70%
Oxygen O 15.999 1 15.999 9.93%

| Total | | | | 161.204 | 100.00% |

Chromatographic Techniques for Purification and Analytical Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential in the context of synthesizing this compound for both the purification of the final product and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of a reaction and making a preliminary assessment of product purity. A small spot of the reaction mixture is applied to a stationary phase (e.g., a silica (B1680970) gel plate), which is then developed in a sealed chamber with a suitable mobile phase (eluent). Different components of the mixture travel up the plate at different rates, resulting in their separation. The retention factor (Rƒ) value for the product can be calculated and compared to that of the starting materials. A pure compound should ideally appear as a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to provide a quantitative assessment of purity. A small amount of the sample is dissolved and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column at high pressure, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector (e.g., UV-Vis) records the components as they elute from the column, producing a chromatogram. The purity of this compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram should show a single major peak.

Table 5: Application of Chromatographic Techniques

Technique Principle Primary Use Information Provided
TLC Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase. Reaction monitoring; preliminary purity check. Number of components in a mixture; Retention Factor (Rƒ).
HPLC Separation based on differential partitioning between a column-packed stationary phase and a high-pressure liquid mobile phase. Quantitative purity assessment. High-resolution separation of components; quantitative purity (e.g., 99.5%).

| Column Chromatography | Preparative separation of compounds using a packed column of stationary phase (e.g., silica gel). | Purification of the synthesized compound. | Isolation of the pure product from byproducts and unreacted starting materials. researchgate.net |

Computational Chemistry and Theoretical Investigations of Azetidin 2 One Systems

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of azetidin-2-one (B1220530) systems. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to investigate electronic structure, molecular stability, and predict reactivity.

DFT calculations, often using the B3LYP functional, have been instrumental in examining the electronic effects of substituents on the reactivity and stereoselectivity of β-lactam formation. nih.govrsc.org These studies reveal how the electronic nature of substituents on the ketene (B1206846) and imine precursors influences the reaction pathway. nih.govnih.gov For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure step, favoring the formation of cis-β-lactams. nih.gov Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine tend to favor the formation of trans-β-lactams. nih.gov

The stability of the β-lactam ring itself is a subject of intense computational study. The ring strain and the degree of amide resonance are key factors influencing its reactivity. acs.org Ab initio quantum mechanical calculations, combined with polarizable continuum models to simulate solvent effects, have been used to analyze the hydrolysis of β-lactams. acs.org These studies have found strong correlations between calculated properties (kinetic, structural, and electronic) and experimental data. acs.org

Furthermore, computational methods like ONIOM, which combines high-level quantum mechanics for the reactive core with a lower-level method for the rest of the molecule, have been used to study the formation of azetidine (B1206935) rings in more complex systems. acs.org These calculations help to elucidate the reaction energetics and preferred pathways. acs.org

Below is a table summarizing typical computational data obtained from quantum chemical calculations on azetidin-2-one systems.

PropertyMethodTypical Value/ObservationSignificance
Activation Energy (Ring Closure) DFT (B3LYP)20-30 kcal/molDetermines the rate-determining step and overall reaction feasibility. rsc.org
Reaction Energy DFT (B3LYP)ExergonicIndicates the thermodynamic favorability of β-lactam formation. rsc.org
Dihedral Angle (β-lactam ring) DFTVaries with substituentsInfluences ring strain and reactivity.
NBO Charges NBO AnalysisReveals charge distributionExplains the electronic effects of substituents on reactivity. rsc.org
Frontier Molecular Orbitals (HOMO-LUMO) DFTEnergy gap indicates reactivityA smaller gap generally suggests higher reactivity. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of reaction mechanisms, particularly for complex reactions like the Staudinger cycloaddition used to synthesize β-lactams.

Transition State Characterization and Energy Barrier Calculations

A crucial aspect of mechanistic studies is the identification and characterization of transition states (TS). Computational chemists use methods like DFT to locate the geometry of these high-energy structures and calculate their corresponding energy barriers. nih.govrsc.org For the Staudinger reaction, it is generally accepted that the reaction proceeds through a two-step mechanism involving a zwitterionic intermediate. researchgate.net The second step, the conrotatory ring closure, is often the rate-determining and stereoselectivity-determining step. researchgate.netresearchgate.net

Calculations have shown that the energy barriers for the formation of cis and trans β-lactams can differ, explaining the observed stereoselectivity. rsc.org For example, in the reaction of an N-triflyl-substituted imine, the transition state leading to the trans product was found to be lower in energy than the one leading to the cis product. rsc.org These energy barriers are influenced by both steric and electronic factors of the substituents on the ketene and imine. nih.gov

The table below presents hypothetical energy barrier data for the formation of a generic 3-substituted-4-phenylazetidin-2-one, illustrating the kind of information derived from these calculations.

Reaction StepTransition StateCalculated Energy Barrier (kcal/mol)Implication
Zwitterion Formation TS1~5-10Generally a low-energy barrier step.
Ring Closure (cis) TS2-cis~25-30Higher energy barrier, less favored product. rsc.org
Ring Closure (trans) TS2-trans~20-25Lower energy barrier, more favored product. rsc.org

Prediction and Interpretation of Stereochemical Outcomes

One of the most significant contributions of computational modeling in this field is the ability to predict and rationalize the stereochemical outcome of reactions. nih.govnih.gov The cis/trans stereoselectivity of the Staudinger reaction is a classic problem that has been extensively studied using computational methods.

The stereochemical outcome is often determined by the relative energies of the transition states leading to the different stereoisomers. nih.gov Factors influencing this include:

Electronic Effects: As mentioned earlier, the electronic nature of substituents plays a critical role. rsc.orgnih.gov

Steric Hindrance: The spatial arrangement of bulky substituents can favor one transition state geometry over another. nih.gov

Solvent Effects: Polar solvents can stabilize the zwitterionic intermediate, allowing for isomerization and potentially leading to a different stereochemical outcome compared to non-polar solvents. nih.gov

Reaction Temperature: Temperature can also influence the competition between different reaction pathways. mdpi.com

DFT calculations have been successfully used to explain why certain imine substituents favor cis products while others favor trans products. nih.gov For example, N-tosyl imines tend to yield cis-β-lactams, whereas N-triflyl imines predominantly produce trans-β-lactams. nih.gov Computational models can dissect the underlying electronic and steric reasons for these preferences. nih.gov

Molecular Docking Studies of Azetidin-2-one Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.br For azetidin-2-one derivatives, this is particularly important for understanding their potential as therapeutic agents.

The primary biological targets for many β-lactam compounds are bacterial enzymes such as penicillin-binding proteins (PBPs) and β-lactamases. scielo.brnih.gov Docking studies can predict the binding affinity and interaction modes of azetidin-2-one derivatives with the active sites of these enzymes. scielo.brtandfonline.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov For example, docking studies have identified conserved amino acid residues like Ser70, Ser130, and Lys235 in β-lactamases that are important for inhibitor binding. nih.gov

Azetidin-2-one derivatives have also been investigated as potential anticancer agents, with tubulin being a key target. nih.govnih.gov Docking simulations have been performed to explore the interactions of these compounds with the colchicine (B1669291) binding site on β-tubulin. nih.gov These studies can help in the rational design of new derivatives with improved anticancer activity. nih.gov

The following table provides an example of results from a molecular docking study of azetidin-2-one derivatives against a hypothetical bacterial enzyme.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Activity
3-Methyl-4-phenylazetidin-2-one -7.5SER70, LYS235, THR236Moderate Inhibitor
Derivative A -9.2SER70, SER130, LYS235, GLY237Potent Inhibitor
Derivative B -6.1THR236Weak Inhibitor
Reference Inhibitor -8.8SER70, SER130, LYS235Potent Inhibitor

Molecular Dynamics Simulations to Study Conformational Landscapes and Binding Events

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of both the ligand and the protein, as well as the binding process itself. mdpi.comrsc.org

MD simulations can be used to:

Assess Conformational Stability: By simulating the movement of atoms over time, MD can reveal the stable conformations of azetidin-2-one derivatives and their complexes with biological targets. scielo.br Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses are common metrics used to assess stability. scielo.br

Study Binding Events: MD simulations can provide insights into the mechanism of how a ligand binds to a protein, including the role of water molecules and the conformational changes that occur in both the ligand and the protein upon binding. rsc.org

Refine Docking Results: MD simulations are often used to refine the results of molecular docking, providing a more accurate representation of the binding interactions. scielo.br

Explore Conformational Ensembles: For flexible molecules, MD can be used to generate a representative ensemble of low-energy conformations, which is important for understanding their behavior in solution and their interaction with receptors. mdpi.com

For instance, MD simulations have been used to study the interaction of β-lactam antibiotics with β-lactamases, revealing the dynamic nature of the active site loops and their role in substrate recognition and catalysis. nih.gov

In Silico Prediction of Compound Properties and Design Principles

In silico methods are increasingly used to predict the physicochemical and pharmacokinetic properties of drug candidates, a field often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. For azetidin-2-one derivatives, these predictions are crucial for guiding the design of new compounds with improved drug-like properties. dergipark.org.trpeerscientist.com

Computational tools can predict a range of properties, including:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which affects its absorption and distribution.

Aqueous Solubility (logS): Important for drug formulation and bioavailability.

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross into the central nervous system.

Drug-likeness: Based on rules such as Lipinski's Rule of Five, which provides guidelines for the molecular properties of orally active drugs. dergipark.org.tr

Several studies have reported the in silico ADME profiling of novel azetidin-2-one derivatives, indicating their potential as orally active compounds. dergipark.org.trresearchgate.net These predictions, combined with the insights from docking and reactivity studies, provide a powerful platform for the rational design of new and more effective azetidin-2-one-based therapeutic agents. peerscientist.com

The table below shows a sample of in silico predicted properties for a hypothetical azetidin-2-one derivative.

PropertyPredicted ValueDesired RangeImplication
Molecular Weight < 500 g/mol < 500Good for oral absorption.
logP 2.5< 5Optimal lipophilicity.
H-bond Donors 1< 5Good for membrane permeability.
H-bond Acceptors 2< 10Good for membrane permeability.
Oral Bioavailability Score 0.55HighLikely to be well-absorbed orally.

Future Directions and Emerging Research Avenues in 3 Methyl 4 Phenylazetidin 2 One Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies for Complex Azetidin-2-one (B1220530) Scaffolds

The classic Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine has long been a cornerstone for synthesizing the azetidin-2-one core. nih.gov However, future research is focused on developing more sophisticated and efficient methodologies to build upon the 3-methyl-4-phenylazetidin-2-one framework, enabling the construction of more complex, polycyclic, and spirocyclic architectures. nih.govrsc.org

Emerging strategies include:

[3+1] Cycloadditions: Novel strategies, such as the copper-catalyzed [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates, offer a new pathway to tetrasubstituted 2-azetines, which can be subsequently converted to complex azetidin-2-one derivatives. nih.gov

Ring-Expansion Reactions: The expansion of smaller rings, like aziridines, using rhodium carbenes presents an alternative route to the four-membered azetidinone ring, allowing for different substitution patterns. nih.gov

Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly atom-economical method for synthesizing the azetidine (B1206935) ring. researchgate.netresearchgate.net Overcoming current limitations, such as the poor photoreactivity of acyclic imines, is a key area of future research. researchgate.net

Flow Synthesis: The use of flow chemistry can facilitate reactions that are difficult to control in batch processes, such as those involving highly reactive intermediates like α-lithiated-2-azetines, enabling the synthesis of uniquely substituted azetidin-2-ones. nih.gov

Cascade Reactions: Designing cascade sequences, such as a 4-endo N-cyclization followed by aerobic oxidation, allows for the one-pot synthesis of complex structures like steroidal spiro β-lactams from simpler starting materials. nih.gov

These advanced methodologies will enable the synthesis of intricate molecules based on the this compound scaffold for applications in medicinal chemistry and materials science.

Exploration of New Catalytic Systems for Advanced Enantioselective and Diastereoselective Synthesis

Achieving precise control over the stereochemistry at the C3 and C4 positions of the azetidin-2-one ring is critical for its biological activity. While the Staudinger reaction can exhibit diastereoselectivity, the development of new catalytic systems for highly enantioselective and diastereoselective syntheses is a major research focus.

Future avenues in catalysis include:

Copper-Catalyzed Systems: The use of chiral copper catalysts, often in conjunction with specific ligands like chiral sabox, has shown high enantiomeric excess (up to 95%) in cycloaddition reactions to form azetine precursors. nih.gov

Multi-metallic Catalysis: Exploring the synergistic effects of different metals in a single catalytic system could unlock new reaction pathways and enhance stereocontrol in the formation of the β-lactam ring.

Organocatalysis: The development of metal-free, organic catalysts for the synthesis of chiral azetidin-2-ones is a growing area of interest, offering a more sustainable and environmentally friendly alternative to metal-based catalysts.

Enzyme-Mediated Synthesis: Biocatalysis, using enzymes to mediate key bond-forming steps, could provide unparalleled stereoselectivity under mild reaction conditions.

The table below summarizes recent advances in catalytic systems applicable to azetidinone synthesis.

Catalytic SystemReaction TypeKey FeaturesReference
Copper/Chiral Sabox Ligand[3+1] CycloadditionHigh enantiomeric excess (up to 95%) for 2-azetines nih.gov
Rhodium CarbenesRing Expansion of AzirinesAccess to substituted 1-azetines nih.gov
Lewis Acids[2+2] CycloadditionStepwise cycloaddition to generate 2-azetines nih.gov
Palladium(II)/Chiral LigandAsymmetric DiaminationSynthesis of chiral imidazolidin-2-ones from 1,3-dienes mdpi.com

These new catalytic approaches will be instrumental in producing enantiomerically pure this compound and its derivatives, which is crucial for the development of new therapeutic agents.

Design and Synthesis of this compound Derivatives with Tailored Reactivity Profiles

The this compound scaffold serves as a versatile building block for creating a diverse library of derivatives with specific, tailored functionalities. rsc.org Future research will focus on the strategic modification of the core structure to modulate its chemical reactivity and biological activity.

Key areas of focus include:

N-1 Position Functionalization: Introducing various substituents on the nitrogen atom of the β-lactam ring can significantly alter the compound's properties. For instance, attaching a 3,5-dimethoxyphenyl group has been explored for antiproliferative activity. mdpi.com

C-3 Position Modification: Varying the substituent at the C-3 position is a common strategy. Introducing aryl, phenoxy, methyl, vinyl, hydroxyl, and chloro groups has resulted in compounds with potent antiproliferative properties. mdpi.com

Spirocyclic Derivatives: The creation of spiro-azetidin-2-ones, where the C3 or C4 position is part of another ring system, introduces three-dimensionality and structural rigidity, which can lead to novel biological activities. nih.govrsc.org

Hybrid Molecules: Synthesizing hybrid molecules that incorporate the this compound moiety alongside other pharmacologically active scaffolds (e.g., quinoline (B57606), imidazole) is a promising strategy to develop new drugs with potentially synergistic effects. bepls.comresearchgate.net

The goal is to create a diverse range of derivatives that can be screened for various biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties. mdpi.comnih.govmedwinpublishers.com

Deeper Mechanistic Understanding of Intricate Azetidin-2-one Transformations and Rearrangements

A fundamental understanding of the reaction mechanisms governing the synthesis and transformation of azetidin-2-ones is essential for optimizing existing methods and developing new ones. While the general mechanism of the Staudinger synthesis is accepted to be a two-step process involving a zwitterionic intermediate, finer details, especially those governing stereoselectivity, are still under investigation.

Future research will likely involve:

Advanced Spectroscopic Studies: Utilizing in-situ spectroscopic techniques to observe reactive intermediates and transition states in real-time.

Kinetic Analysis: Performing detailed kinetic studies to elucidate the rate-determining steps and the influence of catalysts and reaction conditions on the reaction pathway.

Isotope Labeling Studies: Using isotopically labeled substrates to track the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Modeling: Quantum topological analysis using tools like the Electron Localization Function (ELF) can provide deep insights into the changes in chemical bonding during a reaction, helping to explain experimental outcomes such as stereoselectivity.

A more profound mechanistic understanding will allow for the rational design of experiments and catalysts to achieve desired outcomes with greater precision and efficiency.

Integration of Advanced Computational Studies with High-Throughput Experimentation for Rational Design

The synergy between computational chemistry and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of this compound derivatives. This integrated approach allows for a more rational and efficient design process, reducing the reliance on traditional trial-and-error methods.

Key aspects of this integration include:

In Silico Screening: Using molecular docking studies to predict the binding affinity of virtual libraries of azetidin-2-one derivatives with biological targets, such as the colchicine (B1669291) binding site of tubulin. mdpi.com This helps in prioritizing compounds for synthesis.

Pharmacophore Modeling: Generating pharmacophore models based on known active compounds to identify the key structural features responsible for biological activity. openpharmaceuticalsciencesjournal.com This information guides the design of new, more potent derivatives.

High-Throughput Synthesis: Employing automated synthesis platforms and combinatorial chemistry approaches to rapidly generate large libraries of compounds based on the this compound scaffold. benthamscience.com

High-Throughput Screening (HTS): Screening the synthesized libraries against a panel of biological targets to identify hit compounds with desired activities. benthamscience.comeco-vector.com

Predictive Modeling: Using data from HTS to build and refine computational models that can more accurately predict the activity of new, unsynthesized compounds.

This iterative cycle of computational design, high-throughput synthesis, and screening will accelerate the discovery of novel azetidin-2-one-based compounds with optimized properties.

Expansion of the Synthetic Scope and Methodological Versatility of Azetidin-2-one Chemistry

The ultimate goal for the future of this compound chemistry is to expand its utility as a versatile building block in organic synthesis. rsc.org This involves not only developing new ways to synthesize the ring but also exploring new reactions that the ring itself can undergo.

Future research will focus on:

Ring-Opening Reactions: Developing selective methods to open the strained four-membered ring to access other valuable structures, such as β-amino acids, with controlled stereochemistry. nih.gov

Functionalization of the Ring: Exploring new methods for the direct C-H functionalization of the azetidin-2-one ring to introduce new substituents without having to rebuild the scaffold from scratch.

Use as a Chiral Auxiliary: Utilizing the stereocenters of enantiomerically pure this compound to direct the stereochemical outcome of reactions on substituents attached to the ring.

Polymer Chemistry: Investigating the incorporation of the azetidin-2-one moiety into polymer backbones or as pendant groups to create new materials with unique properties.

By expanding the repertoire of reactions and applications, this compound and related structures will become even more valuable tools for chemists in academia and industry.

Q & A

Basic Research Questions

Q. B1: What are the established synthetic routes for 3-Methyl-4-phenylazetidin-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide (P₂O₄) is a common route. For example, trans-selectivity and yields exceeding 80% are achieved by controlling substituents on the aryl groups (e.g., 4-methoxyphenyl or 3-nitrophenyl) and reaction temperature . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants. Melting point analysis (e.g., 150–189°C for derivatives) and NMR spectroscopy are critical for purity validation .

Q. B2: How can researchers confirm the stereochemistry and structural integrity of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for stereochemical confirmation. For instance, torsion angles (e.g., C4–C5–C6–N1 = 178.3°) and bond lengths derived from SCXRD data (R factor = 0.059) resolve trans/cis configurations . Complementary techniques include NOESY NMR to assess spatial proximity of substituents and FT-IR for functional group verification (e.g., C=O stretch at ~1,720 cm⁻¹) .

Q. B3: What are the primary biological activities reported for azetidin-2-one derivatives, and how are these assays designed?

  • Methodological Answer : Antimicrobial and anticancer activities are commonly screened. For example, derivatives like 3-fluoroazetidin-2-ones are tested against cancer cell lines (e.g., IC₅₀ values via MTT assay) . Antimicrobial assays involve disk diffusion methods using Gram-positive/negative bacteria. Ensure controls (e.g., solvent-only and reference antibiotics) and statistical validation (e.g., triplicate experiments, p < 0.05) .

Advanced Research Questions

Q. A1: How do substituent modifications (e.g., fluorination or aryl group variations) influence the bioactivity and pharmacokinetic properties of this compound?

  • Methodological Answer : Fluorination at the 3-position enhances metabolic stability and membrane permeability. For example, 3-fluoro-4-(4-methoxyphenyl) derivatives show improved anticancer activity (HPLC purity >94%) due to increased electrophilicity . Computational tools like molecular docking (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., tubulin or kinases) .

Q. A2: What computational strategies are used to predict reaction pathways and intermediate stability in azetidin-2-one synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. For example, the P₂O₄-mediated cyclocondensation mechanism can be validated by calculating Gibbs free energy changes (ΔG‡) for imine-carboxylic acid interactions . Solvent effects are simulated using polarizable continuum models (PCM) .

Q. A3: How can researchers resolve contradictions in reported melting points or spectroscopic data for azetidin-2-one derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Orthogonal characterization (e.g., DSC for melting point validation and HRMS for molecular weight confirmation) is recommended. For example, 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one has a reported m.p. of 186–189°C, but recrystallization solvents (e.g., ethanol vs. ether) may alter crystal packing .

Q. A4: What advanced analytical techniques are employed to study azetidin-2-one reactivity under catalytic or photochemical conditions?

  • Methodological Answer : In-situ FT-IR or Raman spectroscopy monitors reaction progress in real-time. For photochemical studies, UV-Vis spectroscopy tracks chromophore behavior (e.g., nitro or methoxy groups). High-resolution mass spectrometry (HRMS) with ESI or MALDI ionization confirms transient intermediates .

Q. A5: How can researchers design enantioselective syntheses of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) induce enantioselectivity. For example, Jacobsen’s thiourea catalysts achieve >90% ee in β-lactam formations. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak columns) or CD spectroscopy .

Tables of Key Data

Derivative Synthetic Yield Melting Point (°C) Biological Activity Reference
3-Fluoro-4-(4-methoxyphenyl)58%N/A (oil)Anticancer (IC₅₀ = 12 µM)
1-(4-Methoxyphenyl)-3-phenoxy88%188–189Antimicrobial (ZOI = 18 mm)
4-(3-Nitrophenyl)-3-phenoxy72%150–152Not reported

Abbreviations : ZOI = Zone of Inhibition; IC₅₀ = Half-maximal inhibitory concentration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.